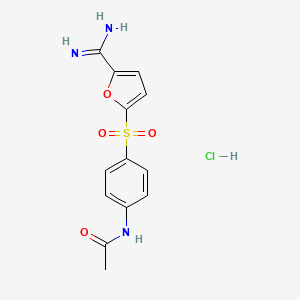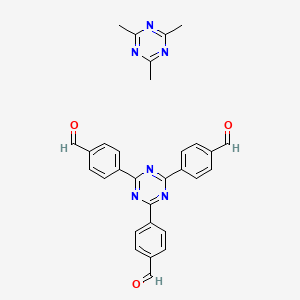![molecular formula C7H15N5S B13791384 1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 86475-43-6](/img/structure/B13791384.png)
1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE is a chemical compound known for its unique structure and properties It contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom, and a mercapto group (-SH) attached to the fifth position of the tetrazole ring The compound also features a diethylaminoethyl group attached to the second position of the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE typically involves the reaction of 2-diethylaminoethylamine with 5-mercaptotetrazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible to produce the compound in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The mercapto group can form covalent bonds with thiol-containing proteins, potentially disrupting their function. The tetrazole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-DIETHYLAMINOETHYL)-5-METHYLTETRAZOLE: Similar structure but with a methyl group instead of a mercapto group.
1-(2-DIETHYLAMINOETHYL)-5-PHENYLTETRAZOLE: Contains a phenyl group instead of a mercapto group.
1-(2-DIETHYLAMINOETHYL)-5-ETHYLTETRAZOLE: Features an ethyl group in place of the mercapto group.
Uniqueness: 1-(2-DIETHYLAMINOETHYL)-5-MERCAPTOTETRAZOLE is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Eigenschaften
CAS-Nummer |
86475-43-6 |
|---|---|
Molekularformel |
C7H15N5S |
Molekulargewicht |
201.30 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H15N5S/c1-3-11(4-2)5-6-12-7(13)8-9-10-12/h3-6H2,1-2H3,(H,8,10,13) |
InChI-Schlüssel |
HHNKCWROIOOUOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=S)N=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


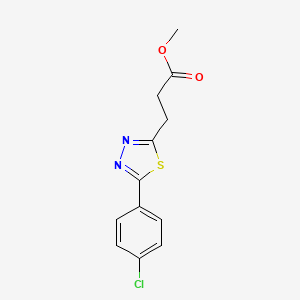
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
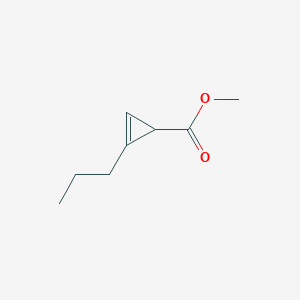

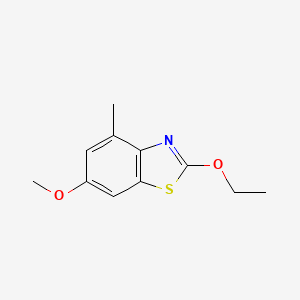
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
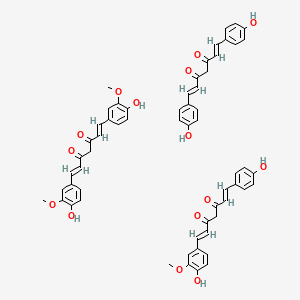
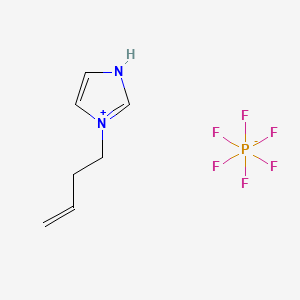
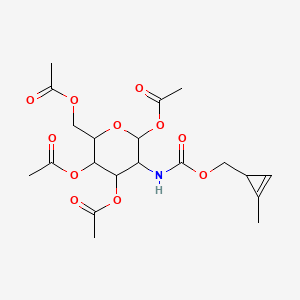
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
